
Methyl 3-mercaptopropionate
Overview
Description
Methyl 3-mercaptopropionate is an organic compound with the molecular formula C4H8O2S. It is a colorless to pale yellow liquid with a characteristic odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various industries, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The traditional synthetic method for methyl 3-mercaptopropionate involves the esterification of 3-mercaptopropionic acid with methanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions (65-70°C) for about 15 hours. After the reaction, the mixture is evaporated to remove methanol, followed by deacidification using deionized water. The final product is obtained through reduced pressure distillation .
Industrial Production Methods: In industrial settings, this compound can be produced using reactive distillation technology. This method involves mixing 3-mercaptopropionic acid and methanol, followed by pre-reaction in a fixed bed reactor filled with a catalyst. The crude product is then purified to obtain the final compound .
Chemical Reactions Analysis
Thiol-Ene Click Reactions
- Mechanism : The thiol group (-SH) reacts with alkenes via a radical-mediated pathway, forming covalent bonds .
- Example : Modification of oxazolines to create functional materials .
Thiol-Maleimide Click Reactions
- Factors Affecting Reactivity :
- Kinetics : Computational studies (DFT) reveal that solvents like DMF lower activation energies by 5-10 kcal/mol compared to chloroform .
Computational Insights
Density functional theory (DFT) studies reveal:
- Transition States : Thiol-maleimide reactions proceed via base-initiated mechanisms in polar solvents (e.g., DMF) .
- Reactivity Trends : Thiols with aromatic substituents (e.g., thiophenol) exhibit faster chain-transfer kinetics than aliphatic thiols .
Reactivity in Polymer Systems
In thiol-methacrylate hybrid systems:
Scientific Research Applications
Chemical Synthesis
Thiol-Ene Click Chemistry
MMP is prominently used as a reagent in thiol-ene click chemistry, which facilitates the modification of oxazolines. This process is significant for creating functional materials with tailored properties. The thiol-ene reaction allows for the formation of robust covalent bonds under mild conditions, making it ideal for diverse applications in polymer chemistry and materials science .
Self-Assembled Monolayers (SAMs)
MMP plays a crucial role in the formation of self-assembled monolayers. These SAMs are essential in various fields, including biosensors and nanotechnology, due to their ability to modify surface properties at the molecular level. The compound's thiol group enables it to anchor onto metal surfaces, which is vital for creating stable and functionalized surfaces .
Biocides and Cleaning Agents
MMP serves as a building block for biocides used in cleaning agents, paints, and cosmetic products. Its application is particularly notable in developing environmentally friendly biocides that reduce reliance on traditional harmful chemicals. This aspect is increasingly important as industries move towards sustainable practices .
Environmental Monitoring
Colorimetric Detection of Mercury(II)
One of the innovative applications of MMP is in the colorimetric detection of mercury(II) ions in high-salinity solutions. By utilizing gold nanoparticles capped with MMP, researchers have developed sensitive sensors capable of detecting trace levels of mercury. This method is particularly beneficial for environmental monitoring and assessing pollution levels in aquatic systems .
Material Science
MMP is also utilized in the development of advanced materials. Its properties allow for the synthesis of polymers that exhibit specific functionalities, such as antimicrobial activity or enhanced adhesion characteristics. These materials find applications in coatings, adhesives, and other industrial products where performance is critical .
Summary Table of Applications
Application Area | Description |
---|---|
Chemical Synthesis | Used as a reagent in thiol-ene click chemistry for modifying oxazolines |
Self-Assembled Monolayers (SAMs) | Facilitates the creation of functionalized surfaces for biosensors and nanotechnology |
Biocides | Acts as a building block for environmentally friendly cleaning agents and paints |
Environmental Monitoring | Employed in colorimetric detection methods for mercury(II) using gold nanoparticles |
Material Science | Used to synthesize advanced polymers with specific functionalities |
Case Studies
-
Thiol-Ene Reaction Studies
Research has demonstrated the efficacy of MMP in facilitating thiol-ene reactions under mild conditions, leading to high yields of desired products. These studies highlight its importance in developing new materials with specific properties tailored for industrial applications. -
Mercury Detection
A study published in Langmuir detailed the development of a colorimetric sensor using MMP-capped gold nanoparticles to detect mercury(II) ions effectively. This method showcased MMP's potential in environmental applications, providing a sensitive approach to monitoring pollutants . -
Biocide Development
Investigations into MMP's role as a precursor for biocides have shown promising results in creating effective cleaning agents that are less harmful to the environment compared to traditional chemicals. These findings support the ongoing shift towards sustainable chemical practices across various industries .
Mechanism of Action
The mechanism of action of methyl 3-mercaptopropionate involves its thiol group, which can participate in various chemical reactions. In click chemistry, the thiol group reacts with alkenes or alkynes to form stable carbon-sulfur bonds. This reaction is facilitated by the presence of a catalyst, often a photoinitiator or a radical initiator . The compound’s ability to form self-assembled monolayers on gold surfaces is due to the strong affinity between the thiol group and gold atoms .
Comparison with Similar Compounds
Methyl 3-mercaptopropionate can be compared with other similar compounds such as:
3-Mercaptopropionic Acid: Similar structure but lacks the ester group, making it more acidic.
Butyl 3-Mercaptopropionate: Similar structure but with a butyl group instead of a methyl group, affecting its solubility and reactivity.
Methyl Thioglycolate: Contains a thiol group but has a different carbon backbone, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its combination of a thiol group and an ester group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Biological Activity
Methyl 3-mercaptopropionate (MMP) is a sulfur-containing organic compound with significant biological activity. This article reviews its biological effects, toxicity, and potential applications based on diverse research findings.
- Molecular Formula : C4H8O2S
- CAS Number : 1961-21-7
- Synonyms : Methyl β-Mercaptopropionate, MMP
Toxicological Profile
MMP exhibits varying degrees of toxicity across different biological systems. Key findings from toxicological studies include:
- Acute Toxicity : The oral LD50 in rats is reported at approximately 1,903.7 mg/kg, indicating moderate toxicity .
- Skin and Eye Irritation : MMP is noted to cause slight irritation to the eyes but does not cause skin irritation or sensitization in laboratory animals .
- Genotoxicity : In vitro tests including the Ames test and mouse lymphoma assay returned negative results for mutagenicity; however, a positive result was observed in the Sister Chromatid Exchange Assay, suggesting potential genotoxic effects under certain conditions .
Reproductive and Developmental Toxicity
In studies assessing reproductive toxicity:
- NOAEL (No Observed Adverse Effect Level) for parental and offspring exposure was determined to be 100 mg/kg in rats, with no abnormalities observed during developmental assessments .
- Teratogenicity : No adverse effects were noted at the highest tested dose of 100 mg/kg, indicating a favorable safety profile regarding developmental impacts .
Aquatic Toxicity
MMP is highly toxic to aquatic life, with reported LC50 values:
Species | LC50 (mg/L) | Exposure Duration |
---|---|---|
Rainbow Trout (Oncorhynchus mykiss) | 1.7 | 96 hours |
Water Flea (Daphnia magna) | 0.55 | 48 hours |
Green Algae (Desmodesmus subspicatus) | 0.65 | 72 hours |
These findings highlight the environmental risks associated with MMP, necessitating careful handling and disposal practices .
Case Study 1: Genotoxicity Assessment
A comprehensive study evaluated MMP's genotoxic potential using various assays. The Ames test yielded negative results across multiple strains of bacteria. However, the positive outcome in the Sister Chromatid Exchange Assay indicates that while MMP may not be mutagenic, it could still pose risks for chromosomal damage under specific conditions .
Case Study 2: Reproductive Toxicology
Research involving repeated oral administration in rats demonstrated no significant reproductive or developmental toxicity at doses up to 100 mg/kg. This study supports the assertion that MMP does not adversely affect fertility or fetal development when exposure levels are managed appropriately .
Applications and Implications
This compound has potential applications in various fields:
- Chemical Synthesis : It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals due to its thiol group, which can participate in nucleophilic reactions.
- Biochemical Research : Its role as a substrate or inhibitor in enzymatic reactions is being explored, particularly in studies related to sulfur metabolism.
Q & A
Q. Basic: What are the critical safety considerations when handling Methyl 3-mercaptopropionate in laboratory settings?
This compound (3MP) is classified as a Toxic Liquid (UN2810) under international transport regulations (6.1 hazard class). Key safety measures include:
- Toxicity : Acute oral (LD₅₀: 25–100 mg/kg in rats) and aquatic toxicity (LC₅₀: 1.7 mg/L in rainbow trout, 96h) .
- Storage : Store in cool, ventilated areas away from ignition sources. Use airtight containers to prevent degradation .
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation exposure .
- Disposal : Follow federal/local regulations for toxic waste. Incineration with scrubbing is recommended .
Q. Advanced: How can rotational spectroscopy and computational modeling elucidate the conformational dynamics of this compound?
Microwave spectroscopy (chirped-pulse and cavity-based FTMW) identified two dominant conformers (I and II) in 3MP. Conformer I is stabilized by an intramolecular S-H···O=C hydrogen bond (HB) with a bond distance of 2.515 Å and angle of 117.4° . Computational methods (DFT, QTAIM, NCI analyses) corroborated these findings, revealing methyl internal rotation barriers (~5.1 kJ/mol) and the role of electronic delocalization in conformational stability . Key challenges include resolving splitting patterns from SH tunneling and methyl torsional motion in spectral data .
Q. Advanced: How do steric and electronic factors influence the efficacy of 3MP as a crosslinker in thiol-ene photopolymerization?
In thiol-ene systems, 3MP derivatives (e.g., HBPA-SH, CHDM-SH) exhibit trade-offs between rigidity and reactivity:
- Steric effects : Bulky cycloaliphatic groups (e.g., HBPA-SH) increase tensile strength (~15 MPa) and pencil hardness but reduce crosslink density due to restricted mobility .
- Electronic effects : Electron-withdrawing ester groups enhance thiol reactivity, accelerating polymerization rates. However, steric hindrance from adjacent methyl groups lowers conversion efficiency (~75% vs. 90% for linear thiols) .
Methodological tip: Use ternary experimental designs to optimize thiol/ene ratios and UV initiator concentrations .
Q. Basic: What are the recommended methods for synthesizing this compound in a research laboratory?
3MP is synthesized via cyanethylation/methanolysis :
React acrylonitrile with hydrogen sulfide to form 3-mercaptopropionitrile.
Esterify with methanol under acidic catalysis (H₂SO₄) .
Purity control : Monitor acid content (<0.2%) via titration and confirm structure using GC-MS or NMR .
Q. Advanced: What methodological challenges arise in resolving discrepancies between experimental and computational data on 3MP's hydrogen bonding?
Discrepancies between DFT-predicted and experimental HB geometries (e.g., bond lengths differing by >0.1 Å) often stem from:
- Basis set limitations : Hybrid functionals (e.g., B3LYP) may underestimate sulfur’s polarizability .
- Conformational averaging : Gas-phase microwave data (static conformers) conflict with solution-phase DFT models assuming dynamic equilibria .
Resolution strategy: Combine ab initio (MP2) calculations with isotopic substitution experiments to refine HB parameters .
Q. Advanced: How does the environmental persistence of 3MP impact its use in ecological toxicity studies?
3MP is not readily biodegradable (46% degradation via OECD 301) and has high chronic aquatic toxicity (EC₅₀: 0.55 mg/L for Daphnia magna) . Key considerations for ecotoxicology studies:
- Exposure modeling : Account for bioaccumulation (BCF: 3.16) and long-term effects in sediment-microbe systems .
- Alternative pathways : Microbial demethylation (e.g., Variovorax paradoxus) converts 3MP to 3-sulfinopropionate, altering toxicity profiles .
Q. Advanced: What experimental protocols are recommended for assessing 3MP's mutagenicity and reproductive toxicity?
- Mutagenicity : Conduct Ames test (negative result) and Sister Chromatid Exchange assays (positive in vitro) to evaluate DNA damage .
- Reproductive toxicity : Use OECD 407/422 guidelines (28-day rat studies) with NOAEL thresholds of 100 mg/kg for teratogenicity and parental toxicity .
Q. Basic: How can researchers mitigate 3MP's environmental hazards during disposal?
- Neutralization : Treat with alkaline solutions (e.g., 10% NaOH) to hydrolyze thiol groups.
- Adsorption : Use activated carbon to sequester residual 3MP in wastewater .
- Regulatory compliance : Adhere to IMO/IMDG guidelines for marine pollutant labeling during transport .
Q. Advanced: How does 3MP's hydrogen bonding influence its interfacial behavior in self-assembled monolayers (SAMs)?
In SAMs, 3MP’s S-H···O=C HB reduces contact angles (76° advancing, 68° receding) compared to non-HB thiols (e.g., n-undecanethiol: 118°). This enhances surface wettability but lowers thermal conductance (~140 MW m⁻² K⁻¹) due to weaker van der Waals interactions .
Q. Advanced: What are the limitations of using 3MP in polythioester biosynthesis?
While 3MP is a precursor for polythioesters, its catabolism by Variovorax paradoxus via 3-mercaptopropionate dioxygenase (producing 3-sulfinopropionate) complicates yield optimization. Engineering knockout mutants of the mpd gene can mitigate premature degradation .
Properties
IUPAC Name |
methyl 3-sulfanylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-6-4(5)2-3-7/h7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTLDBDUBGAEDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027509 | |
Record name | Methyl 3-mercaptopropionate | |
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Molecular Weight |
120.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a stench; [Alfa Aesar MSDS] | |
Record name | Propanoic acid, 3-mercapto-, methyl ester | |
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Record name | Methyl 3-mercaptopropionate | |
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CAS No. |
2935-90-2 | |
Record name | Methyl 3-mercaptopropionate | |
Source | CAS Common Chemistry | |
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Record name | Methyl 3-mercaptopropionate | |
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Record name | METHYL 3-MERCAPTOPROPIONATE | |
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Record name | Propanoic acid, 3-mercapto-, methyl ester | |
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Record name | Methyl 3-mercaptopropionate | |
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Record name | Methyl 3-mercaptopropionate | |
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Record name | METHYL 3-MERCAPTOPROPIONATE | |
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Record name | METHYL 3-MERCAPTOPROPIONATE | |
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